ethyl (2Z)-2-(benzoylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
ethyl (2Z)-2-(benzoylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as starting materials for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Mode of Action
For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole, a parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the thiazole ring, which can undergo electrophilic substitution and nucleophilic substitution .
Cellular Effects
Thiazole derivatives have been found to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(benzoylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ethyl (2Z)-2-(benzoylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
ethyl (2Z)-2-(benzoylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dimethylthiazole-5-carboxylate
- 2-Aminothiazole derivatives
- Benzoylthiazole compounds
Uniqueness
ethyl (2Z)-2-(benzoylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
ethyl 2-benzoylimino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-4-20-14(19)12-10(2)17(3)15(21-12)16-13(18)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETXUPHTVOYZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=CC=C2)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815575 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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